2-Oxaspiro[4.4]nonan-4-amine
Description
2-Oxaspiro[4.4]nonan-4-amine is a spirocyclic compound featuring a bicyclic structure where an oxygen-containing ring (oxirane or oxetane) is fused to a cycloalkane via a single spiro atom.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-oxaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C8H15NO/c9-7-5-10-6-8(7)3-1-2-4-8/h7H,1-6,9H2 |
InChI Key |
UKXDBYHZMXVDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]nonan-4-amine can be achieved through several methods. One common approach involves the iodocyclization of alkenyl alcohols, which incorporates an oxygen atom into the spirocyclic unit . Another method involves the annulation of cyclopentane rings or four-membered rings . These reactions typically require specific catalysts and controlled conditions to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.4]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Oxaspiro[4.4]nonan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing novel pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Its reactive nature allows for efficient transformations, making it valuable in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects . The incorporation of an oxygen atom into the spirocyclic unit can improve water solubility and lower lipophilicity, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Key Structural Variations
Spirocyclic amines differ in ring size, substituent positions, and functional groups. These variations significantly impact their physicochemical and biological profiles:
Key Observations :
Reaction Profiles
Spirocyclic amines undergo characteristic reactions influenced by their bicyclic frameworks:
- Oxidation: The oxetane/oxirane ring can undergo ring-opening under oxidative conditions (e.g., with KMnO₄).
- Reduction : Amine groups participate in reductive amination or hydrogenation to form secondary amines.
- Substitution : Nucleophilic substitution at the spiro carbon is feasible but sterically hindered.
Comparative Bioactivity
Biological Activity
2-Oxaspiro[4.4]nonan-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. The compound can be derived from various precursors, often involving amine and carbonyl functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N |
| Molecular Weight | 165.25 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC2(C1)C(OC2)CC(N)C |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin (16) |
| Escherichia coli | 64 | Ciprofloxacin (32) |
Anticancer Activity
In vitro studies have also indicated that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The compound was found to induce apoptosis in these cells, suggesting a potential mechanism for its anticancer effects.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug (IC50 µM) |
|---|---|---|
| HeLa | 15 | Doxorubicin (5) |
| MCF-7 | 20 | Tamoxifen (10) |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could modulate receptors related to apoptosis pathways, enhancing the induction of programmed cell death in cancer cells.
Case Studies
A notable study published in a peer-reviewed journal assessed the compound's efficacy in vivo using animal models with induced bacterial infections and tumors. The results indicated a significant reduction in bacterial load and tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
